molecular formula C13H16ClN3 B1491706 2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane CAS No. 1542976-06-6

2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane

Cat. No. B1491706
CAS RN: 1542976-06-6
M. Wt: 249.74 g/mol
InChI Key: PIUVVCFLALXWAX-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane (CCPA) is a heterocyclic compound that has been studied extensively for its various applications in scientific research. It is a useful synthetic intermediate in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of biologically active molecules. CCPA has been studied for its potential as a therapeutic agent and its mechanism of action has been elucidated.

Scientific Research Applications

Gas Chromatographic Analysis

One application is in the analytical detection of trace amounts of epibatidine (a compound structurally similar to the one you mentioned) and its biomarkers in blood plasma. A method has been developed for this purpose, demonstrating the significance of these compounds in toxicological studies and drug monitoring. The technique involves liquid-liquid extraction followed by gas chromatography with thermionic or mass spectrometric detection, highlighting the compound's relevance in sensitive analytical procedures (Stan’kov et al., 2015).

Synthetic Chemistry

The compound is of interest in synthetic chemistry, where related structures have been synthesized and studied for their chemical properties and reactions. For example, the synthesis of epibatidine isomers through reductive Heck coupling of 2-azabicyclo[2.2.1]hept-5-ene derivatives has been documented, showcasing the compound's utility in creating structurally complex and biologically relevant molecules (Cox & Malpass, 1999).

Biological Studies

Further, the structural motif of 2-azabicyclo[2.2.1]heptanes has been explored for potential biological activities. For instance, derivatives have been synthesized and evaluated for their antimalarial activities, showcasing the relevance of such compounds in medicinal chemistry and drug discovery efforts (D’hooghe et al., 2013).

Advanced Materials and Ligands

Moreover, these compounds have been investigated as intermediates for the synthesis of novel ligands, indicating their utility in creating new molecules with potential applications in neuroscience and pharmacology. This includes the development of novel epibatidine analogues and the exploration of their binding affinities and activities (Malpass & White, 2004).

properties

IUPAC Name

2-(6-chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c14-11-6-12(16-13(15-11)9-2-3-9)17-7-8-1-4-10(17)5-8/h6,8-10H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUVVCFLALXWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N3CC4CCC3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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